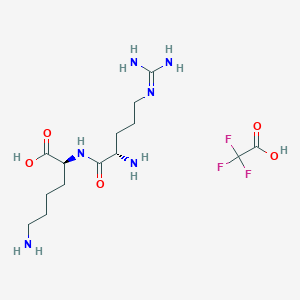

H-Arg-Lys-OH TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N6O3.C2HF3O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;3-2(4,5)1(6)7/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);(H,6,7)/t8-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHRNGXTGITHQT-OZZZDHQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F3N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Arg-Lys-OH TFA chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for the dipeptide H-Arg-Lys-OH TFA (Arginyl-lysine trifluoroacetate). This document is intended to be a valuable resource for researchers and professionals involved in peptide chemistry, drug development, and biomedical research.

Chemical Properties and Structure

This compound is a salt form of the dipeptide consisting of L-arginine and L-lysine.[1][2] The trifluoroacetate (B77799) (TFA) counterion is commonly introduced during the purification process, particularly with reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4]

Structure

The chemical structure of the H-Arg-Lys-OH dipeptide is characterized by a peptide bond between the carboxylic acid group of arginine and the alpha-amino group of lysine (B10760008). Both amino acids are in their L-configuration.

Canonical SMILES: NCCCC--INVALID-LINK--NC(--INVALID-LINK--N)=O.O=C(O)C(F)(F)F[2]

Physicochemical Properties

A summary of the key physicochemical properties of H-Arg-Lys-OH and its TFA salt is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C14H27F3N6O5 | [2] |

| Molecular Weight | 416.4 g/mol | [2] |

| Solubility | Highly soluble in water (250 mg/mL, 600.38 mM) | [2] |

| Appearance | White to off-white solid | [5] |

| Storage Conditions | Store at -20°C | [2] |

Estimated Acid-Base Properties:

-

α-Carboxyl group (C-terminus of Lysine): ~2.2

-

α-Amino group (N-terminus of Arginine): ~9.0

-

Lysine side chain (ε-amino group): ~10.5

-

Arginine side chain (guanidinium group): ~12.5

The isoelectric point (pI) is estimated to be in the highly basic range, likely around 11.0, calculated as the average of the pKa values of the two most basic groups (the lysine and arginine side chains).

Experimental Protocols

This section outlines representative experimental protocols for the synthesis, purification, and analysis of this compound.

Synthesis by Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing peptides of a defined sequence. The following is a generalized workflow for the synthesis of H-Arg-Lys-OH.

Workflow for Solid-Phase Synthesis of H-Arg-Lys-OH

Methodology:

-

Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is activated (e.g., with HBTU/DIPEA) and coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the α-amino group of lysine is removed using a solution of piperidine (B6355638) in DMF.

-

Second Amino Acid Coupling: The next amino acid, Fmoc-Arg(Pbf)-OH, is activated and coupled to the deprotected N-terminus of the resin-bound lysine.

-

Final Fmoc Deprotection: The Fmoc group on the N-terminal arginine is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc on lysine and Pbf on arginine) are simultaneously removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).[6] This step results in the crude peptide as its TFA salt.

Purification by Reversed-Phase HPLC

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Column: A C18 stationary phase column is commonly used.[3][4]

-

Procedure:

-

The crude peptide is dissolved in Mobile Phase A.

-

The solution is injected onto the equilibrated HPLC column.

-

A gradient of increasing Mobile Phase B is applied to elute the peptide. The hydrophobicities of the peptide and any impurities will determine their retention times.

-

Fractions containing the purified peptide are collected based on the UV absorbance profile (typically at 214 nm and 280 nm).

-

The collected fractions are pooled and lyophilized to yield the pure H-Arg-Lys-OH as its TFA salt.

-

Analysis by Mass Spectrometry

The identity and purity of the final product are confirmed by mass spectrometry.

Workflow for LC-MS/MS Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. glpbio.com [glpbio.com]

- 3. hplc.eu [hplc.eu]

- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

H-Arg-Lys-OH Dipeptide: A Technical Guide on Core Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Arg-Lys-OH, composed of L-arginine and L-lysine, is an endogenous metabolite with emerging significance in cellular physiology and pathology. While direct research on this specific dipeptide is nascent, existing evidence points towards two primary functional roles: its involvement as an advanced glycation end-product (AGE) and its potential to modulate cellular growth and antimicrobial responses. This technical guide synthesizes the current understanding of H-Arg-Lys-OH, detailing its proposed functions, mechanisms of action, and relevant signaling pathways based on studies of its constituent amino acids and related peptides. Methodologies for key experimental investigations are provided to facilitate further research into its therapeutic and physiological potential.

Core Functions of H-Arg-Lys-OH

The biological activities of H-Arg-Lys-OH are largely inferred from the known functions of arginine and lysine (B10760008), and peptides containing these residues. Two key areas of function are prominent:

-

Formation of Advanced Glycation End-Products (AGEs): H-Arg-Lys-OH is implicated as a lysine-arginine cross-linking advanced glycation end-product.[1] AGEs are formed through non-enzymatic reactions between reducing sugars and proteins or lipids. The accumulation of AGEs is associated with the pathogenesis of various age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. The cross-linking of proteins by molecules like H-Arg-Lys-OH can lead to altered protein structure and function, contributing to tissue damage and inflammation.

-

Modulation of Cellular Growth and Metabolism: Arginine and lysine are known to play crucial roles in regulating protein synthesis and muscle growth. Studies on bovine myocytes have demonstrated that supplementation with arginine and lysine can promote myotube hypertrophy by activating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[2][3] This suggests that H-Arg-Lys-OH, as a source of these amino acids, could have anabolic effects.

-

Antimicrobial Activity: Peptides rich in arginine and lysine are well-documented as antimicrobial peptides (AMPs). Their cationic nature allows them to interact with and disrupt the negatively charged membranes of bacteria, leading to cell death.[4][5] The presence of both arginine and lysine in H-Arg-Lys-OH suggests it may possess intrinsic antimicrobial properties. Arginine, with its guanidinium (B1211019) group, is often associated with enhanced membrane permeabilization compared to lysine.[4][6]

Mechanism of Action and Signaling Pathways

The proposed mechanisms of action for H-Arg-Lys-OH are multifaceted and depend on the biological context.

mTOR Signaling Pathway in Muscle Hypertrophy

Based on studies with individual arginine and lysine supplementation in bovine myocytes, H-Arg-Lys-OH is likely to influence muscle growth via the mTOR signaling pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

The proposed signaling cascade is as follows:

-

Uptake: H-Arg-Lys-OH is transported into the cell, where it can be hydrolyzed into its constituent amino acids, arginine and lysine.

-

mTORC1 Activation: Intracellular arginine and lysine act as signals to activate the mTOR complex 1 (mTORC1). This activation is independent of the insulin-like growth factor 1 (IGF-1) signaling pathway.[2] Arginine, in particular, has been shown to be sensed by cytosolic sensors that lead to mTORC1 activation.

-

Downstream Effects: Activated mTORC1 phosphorylates downstream targets, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

Protein Synthesis: Phosphorylation of p70S6K enhances ribosomal biogenesis and translation of mRNAs encoding ribosomal proteins. Phosphorylation of 4E-BP1 causes its dissociation from the translation initiation factor eIF4E, allowing for the initiation of cap-dependent translation. This culminates in increased protein synthesis and muscle cell hypertrophy.

Antimicrobial Mechanism of Action

The antimicrobial action of H-Arg-Lys-OH is predicted to follow the mechanism of other cationic antimicrobial peptides.

-

Electrostatic Interaction: The positively charged arginine and lysine residues of H-Arg-Lys-OH are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Permeabilization: Upon binding, the dipeptide is proposed to insert into the lipid bilayer, causing membrane disruption and increased permeability. The guanidinium group of arginine is particularly effective at forming hydrogen bonds with the phosphate (B84403) groups of lipids, leading to enhanced membrane perturbation.[6]

-

Cell Lysis: The loss of membrane integrity leads to the leakage of intracellular contents and ultimately, cell death.

Quantitative Data

The following tables summarize quantitative data from a study on the effects of arginine and lysine supplementation on bovine myocytes, which serves as a proxy for the potential effects of H-Arg-Lys-OH.[2]

Table 1: Effect of Arginine and Lysine on Myogenic Gene Expression

| Treatment Group | MyoD Gene Expression (Fold Change vs. Control) | MyoG Gene Expression (Fold Change vs. Control) |

| Control (0 µM ARG) | 1.0 | 1.0 |

| 60 µM ARG | > 1.0 (Significant Increase) | ~44.9% Increase |

| 120 µM ARG | > 60 µM ARG (Dose-dependent Increase) | ~56.6% Increase |

| Control (0 µM LYS) | 1.0 | 1.0 |

| 50 µM LYS | > 1.0 (Significant Increase) | > 20-fold Increase |

| 100 µM LYS | > 50 µM LYS (Dose-dependent Increase) | > 20-fold Increase |

Table 2: Effect of Arginine and Lysine on mTOR Signaling Pathway Protein Phosphorylation

| Treatment Group | p-Akt / Akt (Ratio) | p-mTOR / mTOR (Ratio) | p-p70S6K / p70S6K (Ratio) |

| Control (0 µM ARG) | Baseline | Baseline | Baseline |

| 120 µM ARG | - | Significant Increase (P < 0.01) | Significant Increase (P < 0.01) |

| Control (0 µM LYS) | Baseline | Baseline | Baseline |

| 100 µM LYS | Significant Increase (P < 0.01) | Significant Increase (P < 0.05) | Significant Increase (P < 0.05) |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of H-Arg-Lys-OH's biological functions.

Cell Culture and Myogenic Differentiation

This protocol is adapted from the study on bovine satellite cells.[2]

-

Cell Isolation and Culture: Isolate bovine satellite cells from muscle tissue of young calves. Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 10% horse serum (HS), and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Myogenic Differentiation: To induce differentiation, replace the growth medium with DMEM supplemented with 2% HS and 1% penicillin-streptomycin when cells reach approximately 80% confluency.

-

Treatment: On the day of differentiation induction, add H-Arg-Lys-OH at desired concentrations to the differentiation medium. A vehicle control (e.g., sterile water) should be used.

Western Blot Analysis for mTOR Signaling

-

Protein Extraction: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and p70S6K overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antimicrobial Activity Assay (Broth Microdilution)

-

Bacterial Strains: Use standard bacterial strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).

-

Inoculum Preparation: Grow bacteria in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Dilute the bacterial suspension to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

-

Assay: Perform serial twofold dilutions of H-Arg-Lys-OH in MHB in a 96-well microtiter plate. Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is the lowest concentration of the dipeptide that completely inhibits visible bacterial growth.

Conclusion and Future Directions

H-Arg-Lys-OH is a dipeptide with significant, albeit largely inferred, biological functions. Its role as a potential advanced glycation end-product warrants further investigation, particularly in the context of age-related and metabolic diseases. The strong evidence for the involvement of its constituent amino acids in the mTOR signaling pathway highlights its potential as a modulator of muscle growth and protein synthesis, a promising avenue for therapeutic development in sarcopenia and cachexia. Furthermore, its predicted antimicrobial properties, based on the well-established activities of arginine- and lysine-rich peptides, suggest a potential role in the development of novel anti-infective agents.

Future research should focus on studies designed specifically to elucidate the direct effects of the H-Arg-Lys-OH dipeptide. This includes investigating its uptake and metabolism, its precise impact on the mTOR pathway in various cell types, and a thorough evaluation of its antimicrobial spectrum and potency. Such studies will be crucial in validating the therapeutic potential of this intriguing biomolecule.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Making sure you're not a bot! [iastatedigitalpress.com]

- 3. Arginine and Lysine Promote Skeletal Muscle Hypertrophy by Regulating the mTOR Signaling Pathway in Bovine Myocytes [agris.fao.org]

- 4. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: Unraveling the Biological Significance and Technical Challenges of Arginine-Lysine Dipeptide TFA Salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Arginine-Lysine (Arg-Lys) dipeptide, a simple biomolecule composed of two essential cationic amino acids, stands at a crossroads of significant biological potential and critical technical challenges. As a metabolite and a structural component of larger bioactive peptides, its roles are inferred from the well-established functions of its constituent amino acids in cellular signaling, antimicrobial activity, and immune modulation.[1] However, the use of synthetic Arg-Lys dipeptide is invariably linked to the presence of trifluoroacetic acid (TFA) as a counter-ion, a remnant of solid-phase peptide synthesis and purification. This guide provides a comprehensive technical overview of the biological significance of the Arg-Lys dipeptide, critically examining the profound impact of the TFA salt on experimental outcomes. We will delve into the known and hypothesized signaling pathways, present quantitative data on the effects of both the peptide components and the TFA counter-ion, and provide detailed experimental protocols for the synthesis, purification, and biological evaluation of this intriguing dipeptide.

Introduction: The Dichotomy of a Simple Dipeptide

Dipeptides are increasingly recognized not just as metabolic intermediates, but as bioactive molecules in their own right.[2] The Arg-Lys dipeptide, in particular, is of interest due to the fundamental roles of arginine and lysine (B10760008) in a myriad of physiological processes. Arginine is a precursor for nitric oxide (NO), a critical signaling molecule, and both amino acids are key players in protein synthesis and immune function.[3][4] Furthermore, the combination of arginine and lysine is a hallmark of many antimicrobial and cell-penetrating peptides.[5][6]

However, the journey from synthesis to biological insight is fraught with a significant technical hurdle: the trifluoroacetate (B77799) (TFA) counter-ion. TFA is ubiquitously used in solid-phase peptide synthesis (SPPS) for cleavage and in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[7] Consequently, synthetic peptides are typically delivered as TFA salts.[5] The presence of residual TFA can drastically alter the biological and physicochemical properties of the peptide, leading to experimental artifacts and misinterpretation of data.[1][8] This guide aims to equip researchers with the knowledge to navigate these challenges and unlock the true biological potential of the Arg-Lys dipeptide.

The Critical Impact of the TFA Counter-ion

The TFA counter-ion is not a passive component of a peptide preparation. Its presence can have profound and often confounding effects on biological experiments. Anionic TFA counter-ions interact with the free amino groups at the N-terminus and the side chains of positively charged residues like lysine and arginine.[3] This interaction can lead to a range of undesirable outcomes.

Cytotoxicity and Interference with Cell Proliferation

Alteration of Peptide Structure and Function

The binding of TFA to cationic residues can distort the secondary structure of peptides, such as α-helices and β-sheets.[5] This can affect the peptide's solubility, promote aggregation, and alter its interaction with biological targets.[5] For peptides where a specific conformation is crucial for activity, the presence of TFA can lead to a significant loss of function.

Interference with Receptor Binding and Enzymatic Assays

The strong acidity of TFA (pKa ~0.23) can denature pH-sensitive proteins and enzymes.[5] Furthermore, TFA can compete with phosphate (B84403) groups in the binding sites of kinases, phosphatases, and ATP-dependent enzymes, leading to false-negative results.[5] It has also been found to act as an allosteric regulator of the glycine (B1666218) receptor.[1]

Quantitative Impact of TFA on Cell Viability

The following table summarizes the reported effects of TFA on various cell types, highlighting the critical need to control for or remove this counter-ion in biological assays.

| Cell Type | TFA Concentration | Observed Effect | Reference |

| Fetal Rat Osteoblasts | 10 nM | Inhibition of cell growth | [1] |

| Murine Glioma Cells | 0.5 - 7.0 mM | Stimulation of cell growth, enhanced protein synthesis | [1] |

| Various Cell-Based Assays | > 10 nM | Disruption of membrane integrity, inhibition of cell proliferation, apoptosis | [5] |

Biological Significance of the Arginine-Lysine Dipeptide

While direct research on the Arg-Lys dipeptide as a standalone signaling molecule is limited, its biological significance can be inferred from the roles of its constituent amino acids and from studies on related peptides.

Antimicrobial and Membrane-Interacting Properties

Arginine and lysine are fundamental to the activity of many antimicrobial peptides (AMPs).[9] Their cationic nature facilitates electrostatic interactions with the negatively charged membranes of bacteria.[4] Arginine, with its guanidinium (B1211019) group, is often more effective than lysine in promoting membrane permeabilization and translocation, leading to enhanced antimicrobial activity.[10][11] Studies on histone-derived peptides have shown that increasing the arginine content relative to lysine boosts their antibacterial effects.[12][13] While the antimicrobial activity of the simple Arg-Lys dipeptide has not been extensively studied, its structural motifs suggest a potential, albeit likely weak, role in membrane interactions.

Modulation of the mTOR Signaling Pathway

Both arginine and lysine are known to activate the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[14][15] It is plausible that the Arg-Lys dipeptide, upon cellular uptake and hydrolysis into its constituent amino acids, could stimulate this pathway. This has significant implications for processes like skeletal muscle hypertrophy.[16]

Immunomodulatory Effects

A study has shown that systemic administration of an arginine-lysine mixture can influence the neuronal control of the thymus and spleen, key immune organs. Intravenous Arg-Lys increased the vagal efferent firing rate to the thymus, which is associated with enhanced thymic lymphocyte release, and decreased the firing rate in splenic efferents, linked to enhanced natural killer (NK) cell activity.[17] This suggests a role for the dipeptide in neuro-immune modulation.

RGD Mimetic Activity and Integrin-Mediated Adhesion

A bioconjugate of lysine and arginine has been synthesized to mimic the biological activity of the Arg-Gly-Asp (RGD) peptide sequence, which is a well-known motif for integrin-mediated cell adhesion.[18] When immobilized on a solid substrate, this Arg-Lys peptidomimetic promoted cell adhesion in a manner similar to RGD peptides, and this interaction was shown to be integrin-mediated.[18] This finding opens up possibilities for the use of Arg-Lys dipeptides in biomaterials and tissue engineering.

Experimental Protocols

To accurately assess the biological significance of the Arg-Lys dipeptide, it is crucial to employ rigorous experimental protocols that account for the potential interference of the TFA counter-ion.

Synthesis and Purification of Arginine-Lysine Dipeptide

The Arg-Lys dipeptide is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[7]

General SPPS Workflow:

-

Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a solvent like dichloromethane (B109758) (DCM).

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH) to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the lysine residue using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Second Amino Acid Coupling: Couple the N-terminal amino acid (Fmoc-Arg(Pbf)-OH) to the deprotected lysine.

-

Final Fmoc Deprotection: Remove the Fmoc group from the arginine residue.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups (Boc and Pbf) using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[7]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient of acetonitrile (B52724) in water, both containing 0.1% TFA, is commonly used for elution.[7]

TFA Removal and Counter-ion Exchange

Given the significant biological effects of TFA, its removal is highly recommended for most applications. The most common method is to exchange the TFA counter-ion for a more biologically compatible one, such as chloride (from HCl) or acetate.

Protocol for TFA to HCl Exchange:

-

Dissolve the lyophilized peptide TFA salt in a minimal amount of water.

-

Add an excess of 10 mM hydrochloric acid (HCl).

-

Freeze the solution and lyophilize to remove the water, HCl, and volatile TFA.

-

Repeat the process of dissolving in dilute HCl and lyophilizing 2-3 times to ensure complete removal of TFA.

-

The final product will be the peptide hydrochloride salt.

It is crucial to quantify the residual TFA content after exchange using methods like 19F-NMR or ion chromatography.[19]

Cell Viability and Proliferation Assays

To assess the effect of the Arg-Lys dipeptide on cell viability, a standard MTT or MTS assay can be performed.

MTT Assay Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the Arg-Lys dipeptide (with the appropriate counter-ion) and control peptides. Include a vehicle control (the buffer used to dissolve the peptide) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Future Directions and Conclusion

The Arg-Lys dipeptide, while simple in structure, presents a complex and intriguing area for future research. The existing evidence, though sparse, points towards potential roles in immune modulation, cell adhesion, and as a modulator of cellular metabolism through the mTOR pathway. However, to unlock this potential, it is imperative that researchers address the technical challenges associated with its synthesis and purification.

The confounding effects of the TFA counter-ion cannot be overstated. This guide strongly advocates for the routine implementation of TFA removal and quantification in all biological studies involving synthetic peptides. By adopting these rigorous practices, the scientific community can move towards a clearer understanding of the true biological significance of the Arginine-Lysine dipeptide and pave the way for its potential application in drug development and biomaterials science. The journey to elucidating the specific functions of this dipeptide will require a concerted effort to move beyond inference from its constituent amino acids to direct investigation of the dipeptide as a unique biological entity.

References

- 1. Arginyllysine | C12H26N6O3 | CID 6427006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors [mdpi.com]

- 10. Nuclear Import Receptors Directly Bind to Arginine-Rich Dipeptide Repeat Proteins and Suppress Their Pathological Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roles of Arginine and Lysine Residues in the Translocation of a Cell-Penetrating Peptide from 13C, 31P and 19F Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Making sure you're not a bot! [iastatedigitalpress.com]

- 15. Arginine and Lysine Promote Skeletal Muscle Hypertrophy by Regulating the mTOR Signaling Pathway in Bovine Myocytes [agris.fao.org]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Influence of systemic arginine-lysine on immune organ function: an electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A bioconjugate of Lys and Arg mimics biological activity of the Arg-Gly-Asp peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. L-lysyl-L-arginine | C12H26N6O3 | CID 15061422 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of H-Arg-Lys-OH TFA in Common Research Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide H-Arg-Lys-OH TFA (Arginyl-lysine dipeptide trifluoroacetate (B77799) salt). Understanding the solubility of this peptide is critical for its effective use in various research and drug development applications, ensuring accurate and reproducible experimental outcomes. This document outlines the known solubility of this compound, provides detailed protocols for determining its solubility in specific buffers, and discusses the key factors influencing peptide solubility.

Understanding this compound

H-Arg-Lys-OH is a dipeptide composed of L-arginine and L-lysine residues. Due to the presence of the basic side chains of arginine and lysine (B10760008), this peptide is cationic in nature. It is typically supplied as a trifluoroacetate (TFA) salt, which is a common counterion used in peptide purification. The presence of these charged residues generally imparts good aqueous solubility.

Quantitative Solubility Data

Table 1: Solubility of this compound

| Solvent/Buffer | Known Solubility | Molar Concentration (approx.) | Notes |

| Water | 250 mg/mL | 600 mM | Highly soluble. This can serve as a baseline for solubility in aqueous buffers. |

| Phosphate-Buffered Saline (PBS) | Expected to be high | - | As a basic peptide, it should be readily soluble in near-neutral pH aqueous buffers like PBS. |

| TRIS Buffer | To be determined | - | Solubility may be influenced by the buffer's pH (typically 7.0-9.0). |

| HEPES Buffer | To be determined | - | Solubility may be influenced by the buffer's pH (typically 6.8-8.2). |

| MES Buffer | To be determined | - | Solubility may be influenced by the buffer's pH (typically 5.5-6.7). |

Note: The solubility in TRIS, HEPES, and MES buffers should be determined empirically for the specific concentration and pH required for your experiment. The experimental protocol provided in this guide is designed for this purpose.

Factors Influencing Peptide Solubility

The solubility of this compound is governed by several physicochemical factors. Understanding these can help in troubleshooting solubility issues and in the selection of appropriate buffer systems.

Caption: Key factors that determine the solubility of peptides like this compound.

-

pH: The pH of the buffer is a critical factor. For a basic peptide like H-Arg-Lys-OH, solubility is generally higher at a pH below its isoelectric point (pI), where it carries a net positive charge.

-

Ionic Strength: The concentration of salts in the buffer can impact solubility. While moderate ionic strength can enhance solubility through "salting in" effects, very high salt concentrations can lead to "salting out" and precipitation.

-

Temperature: Increasing the temperature can often increase the solubility of a peptide. However, excessive heat should be avoided to prevent degradation.

-

Amino Acid Composition: The intrinsic properties of the constituent amino acids play the most significant role. The arginine and lysine residues in H-Arg-Lys-OH make it a hydrophilic and basic peptide, predisposing it to good aqueous solubility.

-

Counterion: The trifluoroacetate (TFA) counterion can influence the peptide's properties, including its hygroscopicity and solubility.

Experimental Protocol for Determining Solubility

This protocol provides a standardized method to determine the solubility of this compound in a research buffer of your choice. It is recommended to first test the solubility on a small scale before preparing a large stock solution.

Caption: A generalized workflow for empirically determining peptide solubility.

Materials:

-

This compound peptide

-

The research buffer of interest (e.g., TRIS, HEPES, MES)

-

Microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath

-

Microcentrifuge

-

UV-Vis spectrophotometer (or other quantitative method)

Methodology:

-

Preparation: Accurately weigh a small amount of the lyophilized this compound peptide (e.g., 1-5 mg) into a clean microcentrifuge tube.

-

Initial Dissolution: Add a precise volume of the target research buffer to achieve a high starting concentration (e.g., 100 mg/mL).

-

Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Sonication: If the peptide does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. This can help to break up any aggregates. Gentle warming to 37°C can also be attempted.

-

Visual Inspection: After mixing and sonication, visually inspect the solution. If it is clear and free of particulates, the peptide is soluble at that concentration.

-

Serial Dilution (if necessary): If the peptide is not soluble at the initial concentration, a new sample can be prepared and dissolved in a larger volume of buffer to achieve a lower concentration, or serial dilutions can be made from a saturated solution to find the solubility limit.

-

For Insoluble Samples - Quantification:

-

If undissolved material remains, centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the insoluble peptide.

-

Carefully collect the supernatant without disturbing the pellet.

-

Determine the concentration of the dissolved peptide in the supernatant. A common method is to measure the absorbance at a low UV wavelength (e.g., 214 nm), where the peptide bond absorbs, and compare it to a standard curve.

-

-

Recording Data: Record the highest concentration at which the peptide fully dissolves as its solubility in that specific buffer.

Biological Context and Signaling

Dipeptides containing arginine and lysine are of significant interest in biological research. Their cationic nature facilitates interactions with negatively charged molecules such as cell membranes and nucleic acids. While a specific signaling pathway for H-Arg-Lys-OH is not well-defined, dipeptides and amino acids are known to influence key cellular processes. For instance, arginine has been shown to activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

Caption: A simplified diagram showing the potential role of arginine from H-Arg-Lys-OH in activating the mTOR pathway.

Conclusion

This compound is a highly water-soluble dipeptide due to its basic amino acid composition. While its solubility in other common research buffers is expected to be high, it is imperative for researchers to empirically determine the precise solubility for their specific experimental conditions. The protocols and information provided in this guide offer a robust framework for successfully dissolving and utilizing this compound in a variety of research settings, thereby ensuring the reliability and accuracy of experimental data.

A Technical Guide to Commercial H-Arg-Lys-OH TFA: Sourcing and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and analytical characterization of H-Arg-Lys-OH TFA (Arginyl-Lysine dipeptide trifluoroacetate (B77799) salt). This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions when sourcing this dipeptide for their studies.

Commercial Availability and Purity

This compound is available from several commercial suppliers, catering to the research and development market. The purity of the dipeptide is a critical parameter for experimental reproducibility and is typically determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes the information from prominent suppliers.

| Supplier | Catalog Number | Stated Purity | Analytical Data Provided |

| MedchemExpress | HY-126487A | 98.0% | Certificate of Analysis (CoA), HNMR, RP-HPLC, MS |

| GlpBio | GC17645 | >98.00% | CoA, SDS, Datasheet |

| TargetMol | T6M3637 | --- | --- |

| Immunomart | --- | 99.86% | Data Sheet, Safety Data Sheet |

Note: The availability of specific analytical data may vary by lot number. It is recommended to request the lot-specific Certificate of Analysis for the most accurate information.

Experimental Protocols: Quality Control and Analysis

The characterization and quality control of this compound typically involve a combination of chromatographic and spectrometric techniques to confirm the identity, purity, and integrity of the compound.

Synthesis and Purification Workflow

The synthesis of this compound is generally achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids on a solid support, followed by cleavage and deprotection of the side chains. The crude peptide is then purified, most commonly by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Hidden Player: A Technical Guide to the Trifluoroacetic Acid Counterion Effect on Peptide Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic peptides are indispensable tools in research and drug development. However, a frequently overlooked variable that can significantly impact their biological activity is the presence of residual trifluoroacetic acid (TFA), a remnant of the solid-phase peptide synthesis (SPPS) and purification process. This technical guide provides an in-depth analysis of the multifaceted effects of the TFA counterion on peptide structure, stability, and function. It offers a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols for TFA removal and analysis, and visual representations of affected signaling pathways and experimental workflows. This guide is intended to equip researchers with the necessary knowledge to mitigate the confounding effects of TFA and ensure the accuracy and reproducibility of their peptide-based studies.

Introduction: The Origin and Impact of the Trifluoroacetic Acid Counterion

Trifluoroacetic acid (TFA) is a strong acid that is widely used in the final cleavage step of solid-phase peptide synthesis (SPPS) and as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC) for peptide purification.[1][2] Consequently, synthetic peptides are often isolated as TFA salts, where the negatively charged trifluoroacetate (B77799) anion (CF₃COO⁻) forms an ion pair with positively charged groups on the peptide, such as the N-terminal amino group and the side chains of basic amino acids like lysine, arginine, and histidine.[3][4]

While unbound TFA can be largely removed by lyophilization, the ionically bound TFA is more persistent and can constitute a significant portion of the peptide's total weight, in some cases up to 45%.[5] The presence of this residual TFA is not benign and can lead to a range of undesirable effects that compromise experimental results:

-

Alteration of Physicochemical Properties: TFA can influence a peptide's secondary structure, solubility, and aggregation propensity.[3][4]

-

Interference in Biological Assays: At concentrations as low as the nanomolar range, TFA can exhibit cytotoxicity, leading to inhibition of cell proliferation or induction of apoptosis, which can be mistakenly attributed to the peptide's intrinsic activity.[3][5][6]

-

Modulation of Biological Activity: The TFA counterion can directly affect the peptide's interaction with its biological target, altering its binding affinity and downstream signaling.[3]

-

Analytical Interference: TFA can interfere with certain analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy, by masking the amide I band of the peptide.[3]

Given these significant confounding effects, it is crucial for researchers to be aware of the potential impact of TFA and to implement strategies for its removal and quantification.

Quantitative Impact of TFA on Peptide Activity

The presence of TFA can lead to significant and often unpredictable changes in a peptide's biological activity. The following tables summarize quantitative data from various studies, highlighting the differences observed between peptides with TFA and those with other counterions like hydrochloride (HCl) or acetate (B1210297).

Table 1: Effect of TFA on Cell Viability and Proliferation

| Peptide/Cell Line | Counterion | Concentration | Observed Effect | Reference |

| Fetal Rat Osteoblasts | TFA | 10 nM | Inhibition of cell proliferation | [3][7] |

| Fetal Rat Osteoblasts | TFA | 100 nM | ~10% inhibition of osteoblast growth | [3][7] |

| Fetal Rat Osteoblasts | HCl | Not specified | No hazardous effect observed | [3][7] |

| Murine Glioma Cells | TFA | 0.5 - 7.0 mM | Stimulation of cell growth and protein synthesis | [3][7] |

| Amylin on Osteoblasts | TFA | Not specified | Less cell proliferation compared to HCl salt | [3][7] |

| Amylin-(1-8) on Osteoblasts | TFA | Not specified | Less cell proliferation compared to HCl salt | [3][7] |

| Calcitonin on Osteoblasts | TFA | Not specified | Less cell proliferation compared to HCl salt | [3][7] |

Table 2: Quantitative Analysis of Residual TFA in Commercial Peptides

| Peptide | Labeled Salt Form | Measured TFA Content (mg/g of peptide) | Reference |

| MSH-RIF | Trifluoroacetate | 193 | [8] |

| FMRF | Trifluoroacetate | 202 | [8] |

| In-process peptide (crude) | Not applicable | 167 (16.7%) | [8] |

Table 3: Comparison of Analytical Methods for TFA Quantification

| Analytical Method | Limit of Detection (LoD) for TFA | Limit of Quantification (LoQ) for TFA | Key Advantages | Key Disadvantages | Reference |

| ¹⁹F-NMR | 6.82 µg/mL | 20.68 µg/mL | High precision, unlikely sample interference. | Lower sensitivity compared to HPLC-ELSD. | [9] |

| HPLC-ELSD | 1.52 µg/mL | 4.61 µg/mL | High sensitivity, allows for simultaneous detection of other ions like Cl⁻ and Na⁺. | Sequence-dependent sample interference. | [9] |

| FT-IR | 253 µg/mL | 713 µg/mL | Simple and rapid for qualitative analysis. | High variability, not suitable for precise quantification. | [9] |

Experimental Protocols

To ensure the reliability of peptide-based research, it is often necessary to remove residual TFA and/or quantify its presence. This section provides detailed protocols for the most common methods.

TFA Removal: Ion Exchange and Lyophilization

The two primary methods for replacing the TFA counterion are lyophilization with a stronger acid (typically HCl) and ion-exchange chromatography.

Protocol 1: TFA Removal by Lyophilization with Hydrochloric Acid (TFA/HCl Exchange)

This method relies on the principle of displacing the weaker acid (TFA) with a stronger, volatile acid (HCl).

-

Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.[10]

-

Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[10] A concentration of 10 mM HCl has been shown to be optimal for efficient TFA removal without compromising peptide integrity.[9][11]

-

Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[10]

-

Freezing: Rapidly freeze the solution. For optimal results, use liquid nitrogen.[10]

-

Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[10]

-

Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[10] After three cycles with 10 mM HCl, the TFA content is typically reduced to below the limit of quantification.[9][11]

-

Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.

Protocol 2: TFA Removal by Ion-Exchange Chromatography (TFA/Acetate Exchange)

This technique separates the peptide from the TFA counterion based on charge.

-

Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[10][12]

-

Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the peptide is charged. For anion exchange, the pH should be above the peptide's isoelectric point (pI).[10]

-

Sample Loading: Dissolve the peptide in the equilibration buffer and load it onto the column.[10]

-

Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA ions.[10]

-

Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the electrostatic interaction between the peptide and the resin. A gradient of sodium acetate can be used to elute the peptide as an acetate salt.[10]

-

Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized to obtain the final peptide salt.[10]

TFA Quantification: Analytical Methods

Accurate quantification of residual TFA is essential for interpreting experimental results.

Protocol 3: Quantification of TFA by Ion Chromatography (IC)

Ion chromatography is a sensitive and reliable method for quantifying TFA and other anions.

-

Equipment: A Dionex DX 500 system or equivalent, equipped with a GP40 Gradient Pump, CD20 Conductivity Detector, and an IonPac® AS14 Analytical Column is suitable.[8]

-

Mobile Phase (Eluent): Prepare a solution of 3.5 mM Sodium Carbonate / 0.8 mM Sodium Bicarbonate in deionized water. Degas the eluent for 20 minutes before use.[8]

-

Standard Preparation:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Flow Rate: 1.2 mL/min

-

Injection Volume: 10 µL

-

Detection: Suppressed conductivity[8]

-

-

Analysis: Inject the standards and samples and integrate the peak area corresponding to the trifluoroacetate anion. Construct a calibration curve from the standards and use it to determine the TFA concentration in the samples.

Protocol 4: Quantification of TFA by ¹⁹F-NMR Spectroscopy

¹⁹F-NMR is a highly specific and precise method for TFA quantification.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a fluorine probe.

-

Sample Preparation: Dissolve a known amount of the peptide sample in a suitable deuterated solvent (e.g., D₂O).

-

Acquisition Parameters:

-

Quantification: Use an internal or external standard with a known concentration of fluorine. The integral of the TFA signal (a singlet) is compared to the integral of the standard's fluorine signal to determine the concentration of TFA in the sample. A positive control with a known TFA concentration at the desired limit of detection can also be used for validation.[13]

Assessment of Peptide Secondary Structure: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides and how it might be influenced by the counterion.

Protocol 5: Circular Dichroism (CD) Spectroscopy of Peptides

-

Sample Preparation:

-

Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[9]

-

The final peptide concentration for CD analysis is typically in the micromolar range (e.g., 20-100 µM).

-

-

Instrumentation: A CD spectrometer capable of measuring in the far-UV region (typically 190-260 nm).

-

Measurement:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide solution.

-

Subtract the buffer baseline from the peptide spectrum to obtain the final CD spectrum of the peptide.[9]

-

-

Data Analysis: The resulting spectrum, plotted as mean residue ellipticity [θ] versus wavelength, can be analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil). A strong negative band around 222 nm and 208 nm is characteristic of an α-helical structure.[14]

Visualization of Affected Pathways and Workflows

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Experimental Workflow for TFA Removal and Analysis

This diagram illustrates the decision-making process and experimental steps involved in handling potential TFA contamination in synthetic peptides.

Generic GPCR Signaling Pathway and Potential TFA Interference

This diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade leading to the activation of the MAPK/ERK pathway, a common pathway for many peptide hormones and neurotransmitters. The potential points of interference by TFA are highlighted.

Conclusion and Recommendations

Therefore, it is strongly recommended that:

-

The salt form of the peptide is always considered and reported in publications.

-

For sensitive biological assays, particularly those involving cell culture or in vivo studies, TFA should be exchanged for a more biologically compatible counterion, such as chloride or acetate.

-

When TFA removal is not feasible, its concentration should be quantified, and appropriate controls should be included in the experimental design to account for its effects.

-

Researchers should be aware of the potential for TFA to interfere with analytical techniques and take appropriate measures to mitigate these effects.

By adopting these best practices, the scientific community can enhance the reliability and validity of peptide-based research, ultimately accelerating the pace of discovery and development in this vital field.

References

- 1. waters.com [waters.com]

- 2. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. researchgate.net [researchgate.net]

- 8. Download our case study: Controlling TFA in Cosmetic Peptides [intertek.com]

- 9. americanpeptidesociety.org [americanpeptidesociety.org]

- 10. Pharmacological reduction of NEFA restores the efficacy of incretin-based therapies through GLP-1 receptor signalling in the beta cell in mouse models of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Architects of Stability: An In-depth Technical Guide to Arginine-Lysine Linkages in Collagen Cross-linking Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the most abundant protein in the human body, derives its remarkable strength and integrity from a complex network of intermolecular cross-links. Among these, the covalent linkages forged between arginine and lysine (B10760008) residues are emerging as critical players in tissue homeostasis, aging, and the pathogenesis of numerous diseases. This technical guide provides a comprehensive overview of the relevance of Arginine-Lysine (Arg-Lys) linkages in collagen cross-linking research. It delves into the formation of both non-enzymatic Advanced Glycation End-products (AGEs) and the potential for enzymatically-mediated cross-links, their profound impact on collagen's biomechanical properties, and their implications for fibrotic diseases, diabetes, and age-related tissue dysfunction. Detailed experimental protocols for the identification and quantification of these crucial cross-links are provided, alongside visualizations of the key signaling pathways they influence, offering a vital resource for researchers and drug development professionals in this burgeoning field.

Introduction: The Significance of Arg-Lys Cross-links in Collagen Biology

Collagen's hierarchical structure, from the triple helix to the fibril, is stabilized by a variety of covalent cross-links. While the lysyl oxidase-mediated cross-links involving lysine and hydroxylysine are well-characterized, a growing body of research highlights the importance of cross-links involving the amino acid arginine. These Arg-Lys linkages can be broadly categorized into two main types:

-

Non-enzymatic Cross-links (Advanced Glycation End-products - AGEs): These form spontaneously through the Maillard reaction, a complex series of reactions between reducing sugars and the free amino groups of lysine and arginine.[1][2][3] This process, also known as glycation, is a hallmark of aging and is accelerated in hyperglycemic conditions, such as diabetes mellitus.[4]

-

Enzymatically-mediated Cross-links: While less definitively established for direct Arg-Lys bond formation in native collagen, enzymes such as transglutaminases are known to catalyze the formation of isopeptide bonds between lysine and glutamine residues.[5][6] Research suggests that under conditions of protein denaturation, transglutaminases may act on collagen, though their specificity for arginine as a substrate in this context remains an area of active investigation.[7][8]

The formation of Arg-Lys cross-links, particularly AGEs, significantly alters the biochemical and biomechanical properties of collagenous tissues. This includes increased stiffness, resistance to proteolytic degradation, and altered interactions with cells and other extracellular matrix (ECM) components.[2][4] These changes are implicated in the progression of a wide range of pathologies, including cardiovascular disease, renal fibrosis, and neurodegenerative disorders.[9][10]

The Chemistry of Arg-Lys Linkages: A Focus on AGEs

The most extensively studied Arg-Lys linkages in collagen are a class of AGEs formed from dicarbonyl intermediates.[1][11] These include:

-

DOGDIC (3-deoxyglucosone-derived imidazolium (B1220033) cross-link): Formed from the reaction of 3-deoxyglucosone (B13542) with lysine and arginine.[1][11]

-

MODIC (methylglyoxal-derived imidazolium cross-link): Arises from the reaction of methylglyoxal (B44143) with lysine and arginine.[11][12]

-

GODIC (glyoxal-derived imidazolium cross-link): Formed from the reaction of glyoxal (B1671930) with lysine and arginine.[11][12]

-

Glucosepane: A complex cross-link formed from glucose that bridges lysine and arginine residues.[1]

These AGEs introduce rigid, bulky structures into the collagen fibril, disrupting its normal molecular packing and leading to the aforementioned changes in tissue properties.

Diagram: Formation of Major Arg-Lys AGE Cross-links

Caption: Simplified schematic of Arg-Lys AGE formation in collagen.

Quantitative Analysis of Arg-Lys Cross-links

The quantification of specific Arg-Lys cross-links is crucial for understanding their role in health and disease. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.[6][13][14]

| Cross-link Type | Tissue | Disease/Condition | Concentration (pmol/mg protein) | Reference |

| Glucosepane | Human Lens Protein | Aging | 132.3–241.7 | [1] |

| DOGDIC | Human Lens Protein | Aging | 1.3–8.0 | [1] |

| MODIC | Human Lens Protein | Aging | 40.7–97.2 | [1] |

| GODIC | Human Lens Protein | Aging | Below quantifiable level | [1] |

| Pentosidine | Human Bone Collagen | Aging | Varies with age | [15] |

| Pentosidine | Human Skin | Aging | Increases with age | [16] |

Note: This table summarizes available quantitative data. Further research is needed to establish comprehensive data across a wider range of tissues and pathologies.

Experimental Protocols

Accurate analysis of Arg-Lys cross-links requires meticulous sample preparation and sophisticated analytical techniques.

Diagram: Experimental Workflow for Arg-Lys Cross-link Analysis

Caption: General workflow for the analysis of collagen cross-links.

Protocol for Acid Hydrolysis of Collagen

This protocol is a prerequisite for the release of amino acids and cross-links from the collagen backbone.

-

Sample Preparation: Accurately weigh 10-20 mg of lyophilized and pulverized tissue into a heavy-walled hydrolysis tube.

-

Acid Addition: Add 1 mL of 6 M hydrochloric acid (HCl) to each tube.

-

Hydrolysis: Seal the tubes under nitrogen or vacuum and place them in a heating block or oven at 110°C for 24 hours.

-

Drying: After hydrolysis, cool the tubes and centrifuge to pellet any insoluble material. Transfer the supernatant to a new tube and dry under vacuum.

-

Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for subsequent analysis (e.g., 0.1% trifluoroacetic acid for SPE).

Protocol for HPLC Analysis of Arg-Lys AGEs

This protocol provides a general framework for the separation and detection of fluorescent AGEs like pentosidine.

-

Sample Preparation: Subject the acid hydrolysate to solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.

-

Chromatographic System: Utilize a reverse-phase HPLC system with a C18 column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.01 M n-heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile).[17]

-

Detection: Use a fluorescence detector with excitation and emission wavelengths specific to the target AGE (e.g., excitation at 335 nm and emission at 385 nm for pentosidine).[15]

-

Quantification: Calculate the concentration of the AGE by comparing the peak area to a standard curve of the purified compound.

Protocol for LC-MS/MS Analysis of Arg-Lys Cross-links

LC-MS/MS offers high sensitivity and specificity for the identification and quantification of a broad range of cross-links.

-

Sample Preparation: Prepare the sample as described for HPLC analysis (acid hydrolysis and SPE).

-

LC System: Use a high-performance liquid chromatography system with a C18 or C8 column for separation.[18] A gradient of formic acid in water and acetonitrile (B52724) is commonly used.[6]

-

Mass Spectrometer: Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode.

-

MS/MS Analysis: Perform targeted analysis using multiple reaction monitoring (MRM) for known cross-links or data-dependent acquisition for the discovery of novel cross-links. The specific precursor and product ion transitions will depend on the target analyte.[3][14]

-

Data Analysis: Utilize specialized software to identify and quantify the cross-linked peptides based on their mass-to-charge ratio and fragmentation patterns.

Signaling Pathways Influenced by Arg-Lys Cross-links

The accumulation of AGE-modified collagen has profound effects on cellular signaling, primarily through the Receptor for Advanced Glycation End-products (RAGE).

Diagram: The AGE-RAGE Signaling Cascade

Caption: Key signaling pathways activated by the interaction of AGEs with RAGE.

The binding of AGE-collagen to RAGE on the cell surface triggers a cascade of intracellular events, including the activation of NADPH oxidase and subsequent generation of reactive oxygen species (ROS).[7][19] This oxidative stress, in turn, activates key transcription factors such as NF-κB and signaling pathways like the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[20][21] The downstream consequences of RAGE activation are context-dependent but generally lead to a pro-inflammatory and pro-fibrotic cellular phenotype. This includes the upregulation of inflammatory cytokines, increased synthesis of ECM components, and altered cell proliferation and survival.[19]

Relevance in Disease and Drug Development

The pathological accumulation of Arg-Lys cross-links is a significant contributor to the progression of numerous chronic diseases:

-

Diabetes: Accelerated AGE formation due to hyperglycemia leads to diabetic complications such as nephropathy, retinopathy, and cardiovascular disease.[4]

-

Cardiovascular Disease: Increased collagen cross-linking contributes to arterial stiffening, hypertension, and heart failure.[9]

-

Renal Fibrosis: The accumulation of cross-linked collagen in the kidneys impairs renal function and leads to end-stage renal disease.[10]

-

Skin Aging: AGE-induced cross-linking of dermal collagen results in loss of elasticity and the formation of wrinkles.[16]

The central role of Arg-Lys linkages in these pathologies makes them attractive targets for therapeutic intervention. Drug development strategies are focused on:

-

Inhibitors of AGE formation: Compounds that can trap dicarbonyl intermediates or inhibit the Maillard reaction.

-

AGE cross-link breakers: Molecules that can cleave existing AGE cross-links.

-

RAGE antagonists: Agents that block the binding of AGEs to their receptor, thereby inhibiting downstream signaling.

-

Inhibitors of enzymatic cross-linking: Targeting enzymes like transglutaminases, should their role in pathogenic Arg-Lys cross-linking be further elucidated.

Conclusion

Arginine-lysine linkages, particularly those formed through non-enzymatic glycation, are critical modulators of collagen's structure and function. Their accumulation with age and in disease states drives tissue pathology through direct effects on the ECM and by activating pro-inflammatory and pro-fibrotic signaling pathways. The detailed experimental protocols and understanding of the underlying molecular mechanisms presented in this guide provide a foundation for researchers and drug development professionals to further investigate the significance of these cross-links and to develop novel therapeutic strategies to combat a wide range of chronic diseases. The continued exploration of this field holds immense promise for improving human health and longevity.

References

- 1. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collagen Cross-Link and Mass Spectral Analyses. [bio-protocol.org]

- 5. Transglutaminases: nature's biological glues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The comparative ability of plasma and tissue transglutaminases to use collagen as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Strategies to Improve Hydrolysis Efficiency of Fish Skin Collagen: Study on ACE Inhibitory Activity and Fibroblast Proliferation Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cross-linking mechanisms of arginine and lysine with α,β-dicarbonyl compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring Extracellular Matrix Crosslinking as a Therapeutic Approach to Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Collagen cross linking | PPTX [slideshare.net]

- 16. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A multicellular signal transduction network of AGE/RAGE signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lcms.cz [lcms.cz]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Handling and Storage Protocols for H-Arg-Lys-OH TFA Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential protocols for the proper handling and storage of H-Arg-Lys-OH TFA (Arginyl-lysine dipeptide trifluoroacetate (B77799) salt) powder. Adherence to these guidelines is critical for maintaining the integrity, stability, and purity of the peptide, thereby ensuring the reliability and reproducibility of experimental results.

Introduction to this compound

H-Arg-Lys-OH is a dipeptide composed of L-arginine and L-lysine. In synthetic peptides, it is commonly supplied as a trifluoroacetate (TFA) salt, a byproduct of the purification process using reverse-phase high-performance liquid chromatography (HPLC). The presence of the TFA counter-ion can influence the peptide's solubility, stability, and hygroscopicity. The basic amino acid residues, arginine and lysine (B10760008), are susceptible to specific degradation pathways, making careful handling and storage paramount.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₆N₆O₃ · xCF₃COOH |

| Appearance | White to off-white lyophilized powder |

| Hygroscopicity | High, due to the presence of basic amino acid residues and the TFA salt |

| Solubility | Soluble in water. Solubility can be enhanced with sonication or gentle warming. |

Handling of Lyophilized this compound Powder

Proper handling of the lyophilized powder is the first step in preserving its quality. The following workflow outlines the best practices for handling the peptide upon receipt and during use.

Storage Protocols

The stability of this compound is highly dependent on storage conditions. The following table summarizes the recommended storage conditions for both the lyophilized powder and solutions.

| Form | Storage Condition | Recommended Temperature | Duration |

| Lyophilized Powder | Short-term | 4°C | Weeks to months |

| Long-term | -20°C or -80°C | Years | |

| In Solution | Short-term | 4°C | Up to one week |

| Long-term | -20°C (aliquoted) | Up to one month | |

| -80°C (aliquoted) | Up to six months |

Key Storage Recommendations:

-

Lyophilized Powder: Store in a tightly sealed container in a desiccator to protect from moisture. For long-term storage, -80°C is optimal.

-

Solutions: It is highly recommended to prepare fresh solutions before use. If storage is necessary, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Reconstitution of this compound

The process of dissolving the lyophilized powder requires care to ensure complete solubilization without degrading the peptide.

Stability Considerations and Potential Degradation Pathways

While specific quantitative stability data for this compound is not widely available, the presence of arginine and lysine residues suggests susceptibility to certain degradation pathways.

Experimental Protocols for Quality Control

Accelerated Stability Study Protocol

This protocol can be used to assess the stability of the lyophilized powder under stressed conditions.

-

Sample Preparation: Aliquot 1-2 mg of this compound powder into several vials.

-

Initial Analysis (T=0): Analyze one vial for initial purity using HPLC and for identity using mass spectrometry.

-

Stress Conditions: Place the remaining vials in stability chambers at the following conditions:

-

40°C / 75% Relative Humidity (RH)

-

25°C / 60% RH

-

5°C

-

-

Time Points: Pull one vial from each condition at specified time points (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: Analyze each pulled sample for purity by HPLC and for the presence of degradation products by mass spectrometry.

-

Data Evaluation: Compare the purity at each time point to the initial purity to determine the degradation rate.

HPLC Method for Purity Assessment

This is a general reverse-phase HPLC method that can be adapted for this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 0-50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25°C |

Mass Spectrometry for Identity and Degradation Product Analysis

Electrospray ionization mass spectrometry (ESI-MS) is suitable for confirming the identity of the peptide and identifying potential degradation products.

-

Sample Preparation: Prepare a dilute solution of the peptide in 50:50 water/acetonitrile with 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Analysis:

-

Full Scan MS: Determine the m/z of the protonated molecular ion ([M+H]⁺) to confirm the molecular weight.

-

Tandem MS (MS/MS): Fragment the parent ion to confirm the amino acid sequence and to characterize any degradation products.

-

Trifluoroacetic Acid (TFA) Removal

For biological assays where TFA may be cytotoxic, its removal may be necessary.

Protocol for TFA Removal by Lyophilization with HCl

-

Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL.

-

Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.

-

Incubation: Let the solution stand at room temperature for at least one minute.

-

Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.

-

Lyophilization: Lyophilize the frozen sample overnight until all solvent is removed.

-

Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.

-

Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

By following these detailed protocols and guidelines, researchers, scientists, and drug development professionals can ensure the quality and stability of their this compound powder, leading to more reliable and accurate experimental outcomes.

H-Arg-Lys-OH TFA safety data sheet and handling precautions

An In-depth Technical Guide to the Safety and Handling of H-Arg-Lys-OH TFA

This guide provides comprehensive safety and handling information for this compound (Arginyl-Lysine dipeptide, trifluoroacetate (B77799) salt) for researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates information from SDSs of its constituent amino acids, L-Arginine and L-Lysine, as well as general safety protocols for similar peptide compounds.

Introduction

Hazard Identification

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any chemical of unknown toxicity, it should be handled with care to minimize exposure. The primary routes of potential exposure are inhalation of the powder, and skin or eye contact.

Potential Hazards:

-

May cause mild irritation to the eyes, skin, and respiratory tract upon direct contact.

-

The toxicological properties have not been thoroughly investigated.

First-Aid Measures

In case of exposure, the following first-aid measures are recommended:

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical advice if symptoms occur. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling:

-

Avoid breathing dust, vapor, mist, or gas.

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE).

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-